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molecular formula C10H6Cl2N2O2 B8394630 3-(3,4-dichlorophenyl)-4-nitro-1H-pyrrole CAS No. 122476-88-4

3-(3,4-dichlorophenyl)-4-nitro-1H-pyrrole

Cat. No. B8394630
M. Wt: 257.07 g/mol
InChI Key: QXRUCCDIYORSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310938

Procedure details

Sodium hydride (2.66 g of a 60% suspension in oil is rinsed with dry ether; 66 mmol) and suspended in 150 mL of dry ether. To this mixture is added over 15 minutes a mixture of 12.0 g (5.5 mmol) of 3,4-dichloro-β-nitrostyrene and 10.8 g (5.5 mmol) of (p-tolylsulfonyl)methyl isocyanide in 50 mL of DMSO and 150 mL of ether. The mixture is stirred for 1.5 hours and then diluted with 150-200 mL of water and additional ether. The ether layer is separated, dried over magnesium sulfate, and concentrated in vacuo. The resulting 10.6 g of crude product is purified by chromatography on silica gel using a 4:1 mixture of chloroform and ethyl acetate. A 7.2 g solid fraction is recrystallized from chloroform-ethyl acetate-hexane to give 3.0 g of yellow solid, m.p. 187°-188° C. (dec.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
175 (± 25) mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][N+:7]([O-:9])=[O:8].C1(C)C=CC(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=1>CS(C)=O.CCOCC.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[C:6]([N+:7]([O-:9])=[O:8])=[CH:25][NH:24][CH:23]=2)[CH:10]=[CH:11][C:12]=1[Cl:13]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC=1C=C(C=C[N+](=O)[O-])C=CC1Cl
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
175 (± 25) mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Sodium hydride (2.66 g of a 60% suspension in oil is rinsed with dry ether
ADDITION
Type
ADDITION
Details
To this mixture is added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting 10.6 g of crude product is purified by chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a 4:1 mixture of chloroform and ethyl acetate
CUSTOM
Type
CUSTOM
Details
A 7.2 g solid fraction is recrystallized from chloroform-ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=CNC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 212.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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